

Technical Support Center: Optimization of Gatifloxacin Mesylate Dosage in Preclinical Models

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Compound of Interest

Compound Name: *Gatifloxacin mesylate*

Cat. No.: *B1257596*

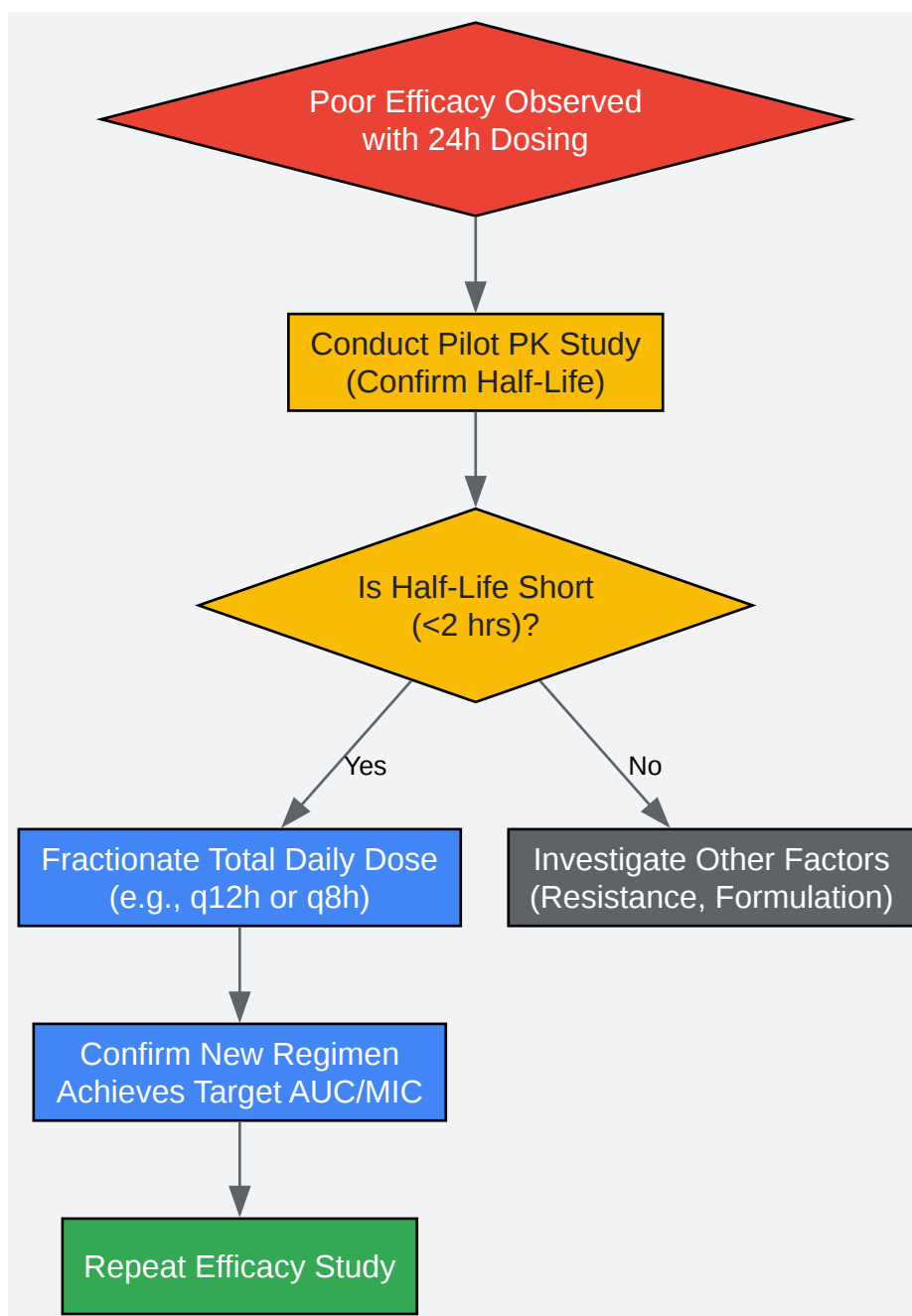
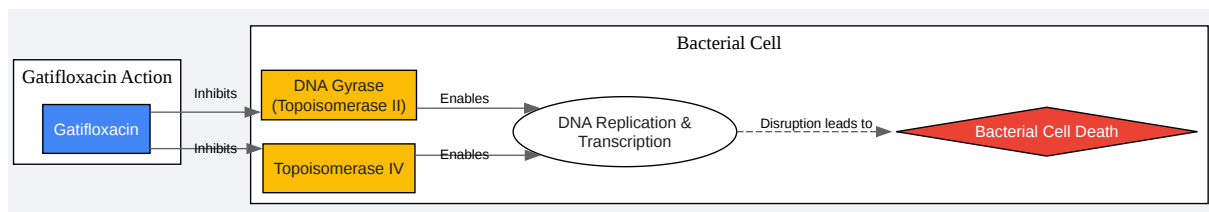
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of **Gatifloxacin mesylate** dosage in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Gatifloxacin?

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic.[1] Its bactericidal effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[5] By binding to these enzymes, Gatifloxacin prevents the re-ligation of cleaved DNA strands, leading to double-stranded breaks in the bacterial chromosome.[2] This action disrupts critical processes like DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[1][4]



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